10-Bromo-9H-dibenzo[a,c]carbazole
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Overview
Description
10-Bromo-9H-dibenzo[a,c]carbazole: is a brominated derivative of dibenzo[a,c]carbazole, a polycyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-9H-dibenzo[a,c]carbazole typically involves the bromination of 9H-dibenzo[a,c]carbazole. This can be achieved through a palladium-catalyzed carbon-nitrogen coupling reaction, where dibenzothiophene and diphenyl sulfone are attached to the nitrogen atom of 9H-dibenzo[a,c]carbazole .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions: 10-Bromo-9H-dibenzo[a,c]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: 10-Bromo-9H-dibenzo[a,c]carbazole is used in the synthesis of organic luminogens with high photoluminescence quantum yields. These materials are valuable in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic and photophysical properties. These materials are employed in various applications, including flexible electronics and light-emitting devices .
Mechanism of Action
The mechanism of action of 10-Bromo-9H-dibenzo[a,c]carbazole involves its interaction with molecular targets through electronic coupling and photophysical processes.
Comparison with Similar Compounds
- 9-Methyl-9H-dibenzo[a,c]carbazole
- 9-Phenyl-9H-dibenzo[a,c]carbazole
- 9-(4-tert-Butylphenyl)-9H-dibenzo[a,c]carbazole
Uniqueness: 10-Bromo-9H-dibenzo[a,c]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable compound for the synthesis of advanced materials with tailored properties .
Properties
Molecular Formula |
C20H12BrN |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
19-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene |
InChI |
InChI=1S/C20H12BrN/c21-17-11-5-10-16-18-14-8-3-1-6-12(14)13-7-2-4-9-15(13)20(18)22-19(16)17/h1-11,22H |
InChI Key |
VBJDNTJCXNDEBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C(=CC=C5)Br |
Origin of Product |
United States |
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